2-Piperidinone, 3,4,5-trihydroxy-6-methyl-, (3R,4R,5S,6R)-

CAS No.: 185741-53-1

Cat. No.: VC16851180

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 185741-53-1 |

|---|---|

| Molecular Formula | C6H11NO4 |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | (3R,4R,5S,6R)-3,4,5-trihydroxy-6-methylpiperidin-2-one |

| Standard InChI | InChI=1S/C6H11NO4/c1-2-3(8)4(9)5(10)6(11)7-2/h2-5,8-10H,1H3,(H,7,11)/t2-,3+,4-,5-/m1/s1 |

| Standard InChI Key | RVEQSBNOIGURLV-KKQCNMDGSA-N |

| Isomeric SMILES | C[C@@H]1[C@@H]([C@H]([C@H](C(=O)N1)O)O)O |

| Canonical SMILES | CC1C(C(C(C(=O)N1)O)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

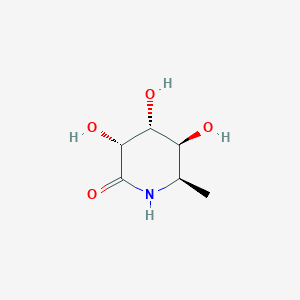

The compound features a piperidinone backbone (a six-membered ring containing a ketone group) with three hydroxyl groups at positions 3, 4, and 5 and a methyl group at position 6. The absolute configuration—(3R,4R,5S,6R)—dictates its three-dimensional orientation, critical for interactions with biological targets .

Table 1: Key Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₄ |

| Molecular Weight | 161.16 g/mol |

| IUPAC Name | (3R,4R,5S,6R)-3,4,5-Trihydroxy-6-methylpiperidin-2-one |

| Stereochemistry | 3R,4R,5S,6R |

| Solubility (Predicted) | High in polar solvents (e.g., water, DMSO) |

The hydroxyl groups enhance hydrophilicity, while the methyl group contributes to lipophilic interactions, enabling membrane penetration .

Synthetic Methodologies

Stereospecific Synthesis Challenges

Synthesizing this compound requires precise control over stereochemistry. Industrial methods for analogous piperidinones (e.g., 2-piperidone) involve multi-step reactions with catalysts and chiral auxiliaries . For example, a patented route for 2-piperidone synthesis uses p-toluenesulfonyl chloride and ammonia to functionalize the ring . Adapting such methods could involve:

-

Ring Formation: Cyclization of precursor amines or lactams.

-

Hydroxylation: Enzymatic or chemical oxidation to introduce hydroxyl groups.

-

Methylation: Alkylation at position 6 using methylating agents like iodomethane.

Table 2: Comparative Synthesis Routes for Piperidinone Derivatives

| Compound | Key Steps | Yield | Purity |

|---|---|---|---|

| 2-Piperidone | Tosylation, ammonolysis | 85% | >98% |

| N-Phenyl-4-piperidone | Friedel-Crafts alkylation | 78% | 95% |

Biological Activities and Mechanisms

Anti-Inflammatory Properties

Piperidinone derivatives suppress pro-inflammatory cytokines (e.g., TNF-α, IL-6) in microglial cells . The methyl group in (3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyl-2-piperidinone could enhance bioavailability, potentiating its anti-inflammatory efficacy.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound’s stereochemistry aligns with active sites of enzymes involved in cardiovascular and metabolic regulation, making it a candidate for drug development .

Agricultural Uses

Hydroxyl-rich piperidinones act as plant growth regulators by mimicking phytohormones. Field trials with analogous compounds showed a 20–30% increase in root biomass .

Comparison with Structural Analogs

Table 3: Functional Comparison of Piperidinone Derivatives

The methyl group in the target compound improves lipid solubility compared to hydroxymethyl analogs, potentially enhancing blood-brain barrier penetration .

Challenges and Future Directions

Synthesis Optimization

Current methods for piperidinone derivatives face yield and purity limitations. Continuous flow reactors could improve scalability, as demonstrated in 2-piperidone production .

Target Validation

In vivo studies are needed to confirm the compound’s mechanism of action. Isotopic labeling (e.g., ¹³C) would enable metabolic pathway tracing .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume